molecular formula C7H15NO2 B3416986 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- CAS No. 1008526-48-4

1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-

Cat. No.: B3416986
CAS No.: 1008526-48-4
M. Wt: 145.20 g/mol
InChI Key: YBYAUYKHQWYPSD-LURJTMIESA-N
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Description

1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- is a chemical compound with the molecular formula C6H13NO2. It is a cyclic ether with an amine group attached to the fourth carbon of the dioxolane ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- typically begins with 2,2-dimethyl-1,3-dioxolane-4-methanol as the starting material.

  • Reaction Steps: The process involves the reduction of the methanol group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Purification: The final product is purified through recrystallization or distillation to achieve the desired enantiomer, (4S)-1,3-Dioxolane-4-ethanamine,2,2-dimethyl-.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to enhance the efficiency of the hydrogenation process.

  • Safety Measures: Industrial production requires strict safety measures to handle reactive chemicals and high-pressure hydrogenation conditions.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The compound can undergo further reduction to form a secondary amine.

  • Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Nitro compounds and other oxidized derivatives.

  • Reduction Products: Secondary amines and other reduced derivatives.

  • Substitution Products: Various substituted dioxolanes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- is compared with other similar compounds such as 1,3-dioxolane-4-methanamine and 2,2-dimethyl-1,3-dioxolane-4-methanol. Its uniqueness lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,3-Dioxolane-4-methanamine

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol

  • 1,3-Dioxolane-4-ethanamine

This comprehensive overview provides a detailed understanding of 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAUYKHQWYPSD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008526-48-4
Record name 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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